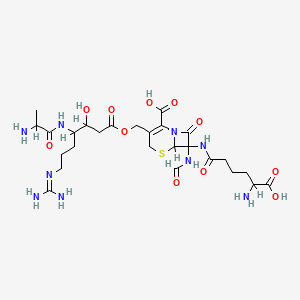
Chitinovorin-A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chitinovorin-A is a natural product found in Bacteria and Flavobacterium with data available.
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for the initial identification and structural characterization of Chitinovorin-A?
- Methodological Answer : Initial identification typically employs high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For structural elucidation, use 2D-NMR techniques (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .
Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalysts) meticulously. Use step-by-step characterization (e.g., TLC, HPLC) for intermediates. Provide purity thresholds (>95% by HPLC) and spectral data for each compound. Include failure cases to highlight optimization steps, adhering to protocols for reporting new compounds .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures precision. Validate methods for sensitivity (LOQ ≤ 1 ng/mL), linearity (R² ≥ 0.99), and recovery rates (80–120%). Include matrix effect assessments to account for biological interference .
Advanced Research Questions
Q. How can mechanistic studies on this compound’s bioactivity be optimized to address conflicting hypotheses?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition kinetics) with computational modeling (molecular docking, MD simulations) to validate binding interactions. Use CRISPR/Cas9 gene editing to confirm target specificity in cellular models. Cross-reference results with orthogonal assays (e.g., SPR, ITC) to resolve contradictions .
Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Apply the TRIZ contradiction matrix to systematically evaluate experimental parameters (e.g., purity vs. bioavailability). Replicate studies under standardized conditions, reporting deviations transparently .
Q. How can researchers optimize this compound’s pharmacokinetic properties for preclinical validation?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test formulation variables (e.g., liposomal encapsulation, PEGylation). Monitor bioavailability via pharmacokinetic profiling (AUC, Cₘₐₓ, t₁/₂). Employ physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .
Q. What ethical and methodological considerations apply to in vivo studies of this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes. Use blinding and randomization to reduce bias. For human tissue samples, obtain informed consent and document IRB approval. Include negative controls and toxicity thresholds in protocols .
Q. How can synergistic effects between this compound and other compounds be systematically investigated?
- Methodological Answer : Perform combinatorial screening (e.g., checkerboard assays) to calculate fractional inhibitory concentration (FIC) indices. Use transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Validate synergy in 3D organoid models to mimic physiological complexity .
Q. What frameworks ensure reproducibility when scaling up this compound production for collaborative studies?
- Methodological Answer : Publish detailed synthetic protocols with batch-to-batch variability data (e.g., ±5% yield). Share raw spectral files in open-access repositories. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scalability during experimental design .
Q. How should researchers address gaps in this compound’s structure-activity relationship (SAR) data?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent scanning). Test analogs in parallel using high-throughput screening (HTS). Apply QSAR models to predict bioactivity, validating predictions with in vitro assays. Disclose computational parameters (e.g., force fields, scoring functions) for transparency .
属性
CAS 编号 |
95041-98-8 |
|---|---|
分子式 |
C26H41N9O11S |
分子量 |
687.7 g/mol |
IUPAC 名称 |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H41N9O11S/c1-12(27)20(40)33-15(5-3-7-31-25(29)30)16(37)8-18(39)46-9-13-10-47-24-26(32-11-36,23(45)35(24)19(13)22(43)44)34-17(38)6-2-4-14(28)21(41)42/h11-12,14-16,24,37H,2-10,27-28H2,1H3,(H,32,36)(H,33,40)(H,34,38)(H,41,42)(H,43,44)(H4,29,30,31) |
InChI 键 |
QIKMSWPGMFAWFV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
规范 SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
同义词 |
chitinovorin A chitinovorin-A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















